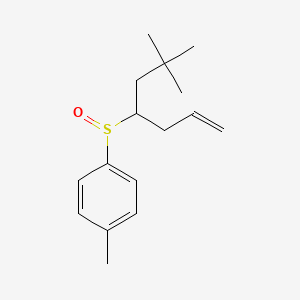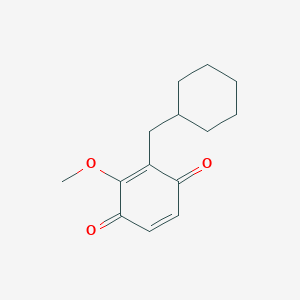
Stellettic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stellettic acid A is a unique acetylenic acid derived from marine sponges of the genus Stelletta. This compound has garnered significant interest due to its potential biological activities, particularly in the field of cancer research. This compound is known for its complex structure and promising therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stellettic acid A involves several steps, starting from simpler organic molecules. The process typically includes the formation of carbon-carbon triple bonds (alkynes) and the introduction of functional groups such as carboxylic acids and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods being developed in laboratory settings. The scalability of these methods is a key area of focus, as researchers aim to produce this compound in larger quantities for further study and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Stellettic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Stellettic acid A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylenic acids and their reactivity.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Stellettic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit telomerase activity, leading to the induction of apoptosis in cancer cells . This process involves the modulation of Bcl-2 family proteins, activation of caspases, and downregulation of inhibitor of apoptosis proteins (IAPs).
Comparison with Similar Compounds
Similar Compounds
Stellettic acid A is similar to other acetylenic acids derived from marine sponges, such as Stellettic acid C. These compounds share structural similarities but may differ in their biological activities and therapeutic potential .
Uniqueness
What sets this compound apart is its specific structure and the unique biological activities it exhibits. Its ability to inhibit telomerase and induce apoptosis in cancer cells makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
502487-40-3 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2S)-2-methoxy-12-methyloctadec-17-en-5-ynoic acid |
InChI |
InChI=1S/C20H34O3/c1-4-5-6-12-15-18(2)16-13-10-8-7-9-11-14-17-19(23-3)20(21)22/h4,18-19H,1,5-8,10,12-17H2,2-3H3,(H,21,22)/t18?,19-/m0/s1 |
InChI Key |
QVPPXGQQEKCQFT-GGYWPGCISA-N |
Isomeric SMILES |
CC(CCCCCC#CCC[C@@H](C(=O)O)OC)CCCCC=C |
Canonical SMILES |
CC(CCCCCC#CCCC(C(=O)O)OC)CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
